molecular formula C20H19N3O4S3 B2900434 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide CAS No. 922916-55-0

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B2900434
CAS No.: 922916-55-0
M. Wt: 461.57
InChI Key: CXKPAAPIEJRAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions, followed by the attachment of the butanamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-12-21-15-9-10-16-19(18(15)28-12)29-20(22-16)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKPAAPIEJRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.